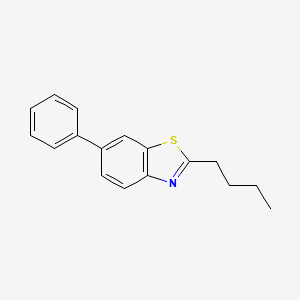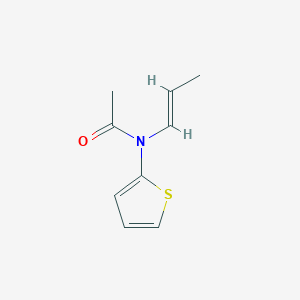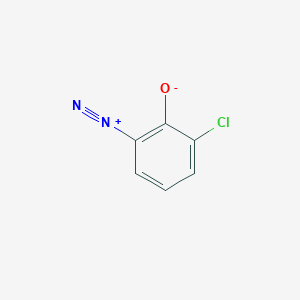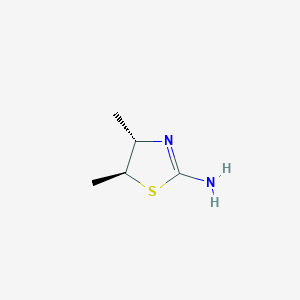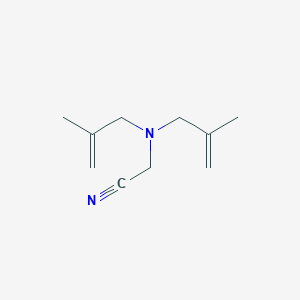
(Bis(2-methyl-2-propenyl)amino)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bis(2-methyl-2-propenyl)amino)acetonitrile is an organic compound with the molecular formula C10H16N2 It is a derivative of acetonitrile, where the hydrogen atoms are replaced by bis(2-methyl-2-propenyl)amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(2-methyl-2-propenyl)amino)acetonitrile typically involves the reaction of acetonitrile with bis(2-methyl-2-propenyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial production also focuses on minimizing waste and optimizing resource utilization.
Analyse Des Réactions Chimiques
Types of Reactions
(Bis(2-methyl-2-propenyl)amino)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bis(2-methyl-2-propenyl)amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, acids, and bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or oxides, while reduction can produce amines.
Applications De Recherche Scientifique
(Bis(2-methyl-2-propenyl)amino)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Bis(2-methyl-2-propenyl)amino)acetonitrile involves its interaction with specific molecular targets. The bis(2-methyl-2-propenyl)amino groups can form bonds with various substrates, leading to the formation of new compounds. The pathways involved in these reactions are influenced by the compound’s structure and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Bis(2-hydroxyethyl)amino)acetonitrile: Similar in structure but with hydroxyethyl groups instead of methylpropenyl groups.
(Bis(2-chloroethyl)amino)acetonitrile: Contains chloroethyl groups, leading to different reactivity and applications.
Uniqueness
(Bis(2-methyl-2-propenyl)amino)acetonitrile is unique due to its specific functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C10H16N2 |
|---|---|
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
2-[bis(2-methylprop-2-enyl)amino]acetonitrile |
InChI |
InChI=1S/C10H16N2/c1-9(2)7-12(6-5-11)8-10(3)4/h1,3,6-8H2,2,4H3 |
Clé InChI |
HQOGSDQFTKUNLW-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CN(CC#N)CC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


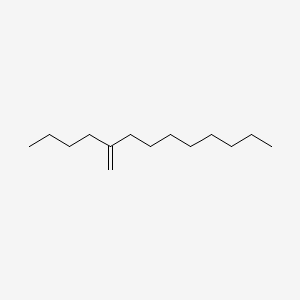
![N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide](/img/structure/B13801611.png)
![Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride](/img/structure/B13801613.png)
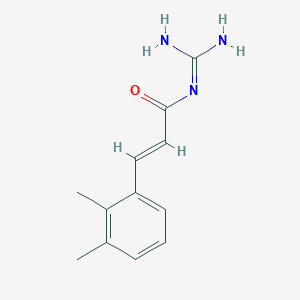
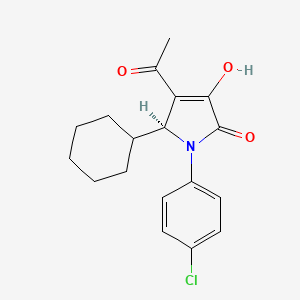
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-1-(2-methylphenyl)thiourea](/img/structure/B13801630.png)
![2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B13801634.png)
